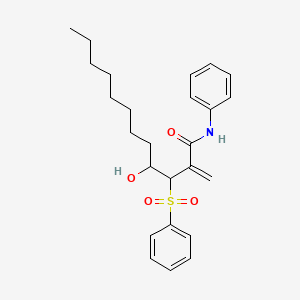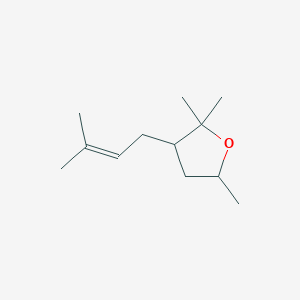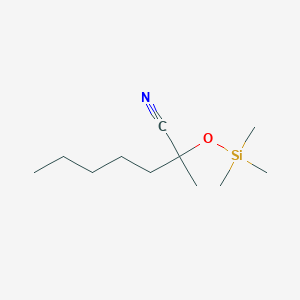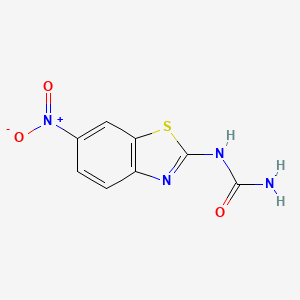
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound that belongs to the class of naphthalenes. This compound is characterized by its unique structure, which includes a naphthalene moiety with various functional groups attached. It is a synthetic auxin plant hormone and is widely used in agriculture and horticulture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- typically involves the condensation reaction of naphthalene with chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrially, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and catalysts to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure and functional groups.
科学的研究の応用
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in plant biology research to study the effects of synthetic auxins on plant growth and development.
Industry: The compound is used in the production of various agricultural and horticultural products, including rooting agents and plant growth regulators
作用機序
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, binding to auxin receptors and activating signaling pathways that regulate plant growth and development. The molecular targets include various proteins and enzymes involved in cell division, elongation, and differentiation.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring auxin with similar functions but different structure.
2-Naphthylacetic acid: Another synthetic auxin with a similar naphthalene moiety but different functional groups.
Methyl naphthalene-1-acetate: A derivative of naphthaleneacetic acid with a methyl ester group.
Uniqueness
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-5,8a-dimethyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it valuable in agricultural and horticultural applications, distinguishing it from other similar compounds .
特性
CAS番号 |
104199-25-9 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
2-[(1R,4aS,8S,8aR)-8-hydroxy-5,8a-dimethyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H18O4/c1-8-6-11(15)13(18)14(2)9(7-12(16)17)4-3-5-10(8)14/h3-4,6,9-10,13,18H,5,7H2,1-2H3,(H,16,17)/t9-,10-,13+,14+/m0/s1 |
InChIキー |
WSWXUMIQYWQODN-DUBDDPSESA-N |
異性体SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1CC=C[C@H]2CC(=O)O)C)O |
正規SMILES |
CC1=CC(=O)C(C2(C1CC=CC2CC(=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)





![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)




